Lipophilicity Comparison: Balanced LogP vs. Analogs
(2-Chloro-6-methoxybenzyl)hydrazine exhibits a computed XLogP3-AA of 1.1 [1], which is intermediate between the higher lipophilicity of mono-substituted analogs and the lower lipophilicity of unsubstituted benzylhydrazine. This balanced LogP value arises from the opposing electronic effects of the electron-withdrawing 2-chloro substituent and the electron-donating 6-methoxy substituent . In contrast, (2-methoxybenzyl)hydrazine (LogP 1.75) is substantially more lipophilic, while (2-chlorobenzyl)hydrazine (LogP 1.52) [2] occupies an intermediate position, and unsubstituted benzylhydrazine (LogP 0.60–0.80) [3] is markedly more hydrophilic.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed) |
| Comparator Or Baseline | Benzylhydrazine (unsubstituted): LogP 0.60–0.80; (2-Methoxybenzyl)hydrazine: LogP 1.75; (2-Chlorobenzyl)hydrazine: LogP 1.52; (3-Chloro-4-methoxybenzyl)hydrazine: LogP 1.36 |
| Quantified Difference | Target is +0.3 to +0.5 LogP units above benzylhydrazine; –0.65 LogP units below (2-methoxybenzyl)hydrazine; –0.42 LogP units below (2-chlorobenzyl)hydrazine; –0.26 LogP units below (3-chloro-4-methoxybenzyl)hydrazine |
| Conditions | Computed values from PubChem (XLogP3-AA), ChemSrc, Fluorochem, and ChemBase; different computational methods may yield slightly different absolute values |
Why This Matters
A LogP of ~1.1 places this compound in a favorable range for both aqueous solubility and membrane permeability (Rule of 5), whereas mono-substituted analogs may exhibit suboptimal absorption or excessive lipophilicity in drug discovery contexts.
- [1] PubChem CID 104816510. Computed Properties: XLogP3-AA = 1.1. National Center for Biotechnology Information. View Source
- [2] ChemBase.cn. [(2-chlorophenyl)methyl]hydrazine hydrochloride – LogP 1.5184035. View Source
- [3] SIELC Technologies. Benzylhydrazine CAS 555-96-4 – LogP 0.604. Also ChemSrc LogP 0.73; ChemBase LogP 0.704. View Source
